molecular formula C15H11ClN2O2 B105763 地莫西泮 CAS No. 963-39-3

地莫西泮

货号 B105763
CAS 编号: 963-39-3
分子量: 286.71 g/mol
InChI 键: PSADRZMLSXCSAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Demoxepam is a drug which is a benzodiazepine derivative . It is a metabolite of chlordiazepoxide and has anticonvulsant properties and presumably other characteristic benzodiazepine properties .


Synthesis Analysis

Demoxepam is a major metabolite of Chlordiazepoxide . It was analyzed unextracted at various concentrations, using different derivatization procedures, and on different GC-MS systems . Oxazepam and nordiazepam were consistently identified in neat demoxepam samples, despite the changing variables .


Molecular Structure Analysis

The molecular formula of Demoxepam is C15H11ClN2O2 . The molecular weight is 286.713 Da .


Chemical Reactions Analysis

When Demoxepam is derivatized by silylation and analyzed using gas chromatography-mass spectrometry (GC-MS), it produces artifacts which are falsely identified as nordiazepam and oxazepam . These processes are responsible for any degradation or rearrangement reactions which are taking place .


Physical And Chemical Properties Analysis

Demoxepam has a molecular weight of 286.713 Da . The molecular formula is C15H11ClN2O2 . It has a molar refractivity of 77.3±0.5 cm .

科学研究应用

Analytical Toxicology

Demoxepam is used in analytical toxicology to understand its transformation products during GC-MS analysis. It’s been found that when Demoxepam is derivatized by silylation, it produces artifacts falsely identified as nordiazepam and oxazepam . This finding is crucial for laboratories interpreting analytical data from chlordiazepoxide cases, as it affects the accuracy of benzodiazepine confirmations.

Pharmacokinetics

In pharmacokinetic studies, Demoxepam serves as a marker to track the metabolism of chlordiazepoxide. It undergoes biotransformation to nordiazepam and oxazepam, which are common metabolites of many benzodiazepines . Understanding its metabolic pathway is essential for determining dosing regimens and therapeutic efficacy.

Spectrophotometric Analysis

Demoxepam is analyzed using spectrophotometry in pharmaceutical sciences. Rapid spectrophotometric methods have been developed for its assay in chlordiazepoxide formulations, which improve the specificity over official methods . This application is significant for quality control in pharmaceutical manufacturing.

Biochemical Medicine

Research has explored the inhibitory effect of Demoxepam on tryptophan binding to rat hepatic nuclei . This is relevant for understanding the interactions between benzodiazepines and other compounds, which could have implications for conditions like eosinophilia-myalgia syndrome.

Chromatography and Photochemistry

Demoxepam is studied using liquid chromatography coupled with a post-column photochemical reactor for fluorescence detection . This method enhances the sensitivity and selectivity for detecting low levels of Demoxepam in biological samples like serum.

Drug Stability Studies

The stability of chlordiazepoxide in solution is a concern for chronic studies using osmotic minipumps. Demoxepam, as a hydrolysis product of chlordiazepoxide, is monitored to assess the impact of rapid hydrolysis on drug efficacy and plasma levels .

Cytotoxicity Studies

The cytotoxicity of photogenerated oxaziridines from Demoxepam UV irradiation has been investigated. This research is pertinent for evaluating the safety profile of benzodiazepine metabolites and their potential as anticancer agents .

Toxicology Confirmation Methods

Demoxepam is identified in toxicology as a metabolite of chlordiazepoxide. Direct-probe mass spectrometry following high-performance liquid chromatography is used as a confirmation method for its presence in urine . This application is vital for forensic and clinical toxicology.

作用机制

Target of Action

Demoxepam primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability throughout the nervous system .

Mode of Action

Demoxepam acts as a GABA-A receptor agonist . It binds to these receptors and enhances their response to GABA, a neurotransmitter already present in the synapses . This action increases the firing threshold of the neurons, thereby reducing the chances of electrical transmission from one neuron to the next .

Biochemical Pathways

The biochemical pathway of Demoxepam is complex as it is a metabolite of Chlordiazepoxide . The drug is biotransformed into a succession of pharmacologically active products: desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam . These metabolites further interact with GABA-A receptors, contributing to the overall pharmacological effects of Demoxepam.

Pharmacokinetics

Demoxepam exhibits a slow elimination process with an elimination half-life of 14-95 hours . It is extensively metabolized in the liver to desmethyldiazepam, an active and long-acting metabolite . Only a small percentage (1% to 2%) of the drug is excreted unchanged in the urine . The pharmacokinetics of Demoxepam can be influenced by factors such as age, liver disease, and concurrent medication use .

Result of Action

The binding of Demoxepam to GABA-A receptors results in an enhancement of the inhibitory effect of GABA on neuronal excitability . This leads to a state of hyperpolarization, making the neurons less excitable . The overall effect is a decrease in anxiety and an increase in sedation . Demoxepam also exhibits cytotoxicity activity against cancer cell lines .

Action Environment

The action of Demoxepam can be influenced by various environmental factors. For instance, temperature can affect the rate of Demoxepam hydrolysis . Additionally, the presence of other substances in the body, such as alcohol or other medications, can interact with Demoxepam and alter its effects . Therefore, it’s important to consider these factors when assessing the action, efficacy, and stability of Demoxepam.

安全和危害

Demoxepam has potential for abuse as tolerance and dependency form notoriously quickly to GABAergic compounds . It also increases the risk of overdosing on other drugs, especially drugs that inhibit brain function, such as alcohol, GHB, phenibut, barbiturates, or other benzodiazepines .

属性

IUPAC Name

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSADRZMLSXCSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046155
Record name Demoxepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Demoxepam

CAS RN

963-39-3
Record name Demoxepam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demoxepam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Demoxepam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Demoxepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demoxepam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMOXEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1XP5M0SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demoxepam
Reactant of Route 2
Demoxepam
Reactant of Route 3
Demoxepam
Reactant of Route 4
Demoxepam
Reactant of Route 5
Reactant of Route 5
Demoxepam
Reactant of Route 6
Demoxepam

Q & A

Q1: What are the primary metabolic pathways of demoxepam in humans?

A1: Demoxepam undergoes biotransformation primarily through oxidation and reduction. Oxidative pathways lead to the formation of two phenolic metabolites: 5-(4-hydroxyphenyl)demoxepam and 9-hydroxydemoxepam. Reduction leads to N-desoxydemoxepam, oxazepam, and N-desoxy phenols (Desoxy I and Desoxy II). Hydrolysis of demoxepam also occurs, forming N-(2-amino-5-chloro-α-phenylbenzylidene)glycine N-oxide ("opened lactam"). [, ]

Q2: How does the route of administration affect the elimination rate of demoxepam in dogs?

A2: Research suggests that the elimination rate of demoxepam in dogs, represented by the β value, doesn't seem to be significantly influenced by the route of administration (intravenous or oral). []

Q3: Does demoxepam accumulate in the body with repeated administration of chlordiazepoxide?

A3: Yes, studies have shown that during long-term treatment with chlordiazepoxide, demoxepam accumulates in the blood, with its minimum steady-state concentrations often exceeding those of the parent drug. []

Q4: What is the elimination half-life of demoxepam compared to chlordiazepoxide in humans?

A4: Demoxepam exhibits a significantly longer elimination half-life compared to chlordiazepoxide. In a study involving six subjects, the half-life of demoxepam ranged from 14 to 95 hours, while chlordiazepoxide ranged from 6.6 to 28 hours. []

Q5: Is there a correlation between plasma levels of demoxepam and clinical response in anxiety treatment?

A5: Research suggests a potential correlation. Studies have found a significant correlation between anxiety reduction and plasma levels of demoxepam in patients chronically administered chlordiazepoxide. [, ]

Q6: Can demoxepam contribute to toxicity in cases of chlordiazepoxide overdose?

A6: Yes, a case study reported toxicity correlating with blood concentrations of demoxepam following a massive overdose of chlordiazepoxide (5.2 g). This highlights the importance of monitoring demoxepam levels in overdose situations. []

Q7: What are some analytical methods used for the detection and quantification of demoxepam?

A7: Several methods have been developed for analyzing demoxepam, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used but requires derivatization of demoxepam, which can lead to the formation of artifacts misidentified as nordiazepam and oxazepam. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC offers a sensitive and specific method for quantifying demoxepam in biological samples like serum and plasma. Various detection methods, such as UV detection, fluorescence detection, and mass spectrometry, can be coupled with HPLC for improved selectivity and sensitivity. [, , , , , , ]
  • Fluorescence Thin-Layer Chromatography (TLC)-Densitometry: This technique provides a sensitive and specific method for determining demoxepam and other chlordiazepoxide metabolites in serum. []
  • Radioimmunoassay (RIA): RIA offers a highly sensitive method for detecting demoxepam in blood, even at sub-therapeutic levels. []
  • Immunoassay Screening Followed by HPLC or GC-MS: This approach combines the high throughput of immunoassays for initial screening with the specificity and confirmatory power of HPLC or GC-MS for accurate identification and quantification. []

Q8: Why is it important to be aware of potential artifacts when analyzing demoxepam by GC-MS?

A9: Derivatization of demoxepam using silylation for GC-MS analysis can produce artifacts mistakenly identified as nordiazepam and oxazepam. This can lead to inaccurate results, particularly in forensic toxicology. []

Q9: Can demoxepam be reliably detected in urine using immunoassay methods?

A10: While immunoassays can be used for initial screening, they may produce false-negative or false-positive results for demoxepam. Confirmation by HPLC or GC-MS is generally recommended for accurate identification. []

Q10: What structural feature of certain benzodiazepines, like chlordiazepoxide and demoxepam, is associated with phototoxicity?

A11: The presence of a 4-oxide moiety in the benzodiazepine nucleus is linked to phototoxicity. Upon irradiation with long-wave UV light, these compounds can decompose to form toxic oxaziridines. []

Q11: How do structural modifications of oxazepam, specifically N,N-dimethylcarbamyl derivatives, affect their interaction with esterases?

A12: The stereochemistry of 3-O-acyl-1-(N,N-dimethylcarbamyl)oxazepam enantiomers significantly influences their hydrolysis rates by esterases in rat liver microsomes and brain S9 fractions. The (R)-enantiomer is hydrolyzed faster by liver microsomes, while the (S)-enantiomer is preferentially hydrolyzed by brain esterases. []

Q12: Does demoxepam affect the binding of tryptophan to rat hepatic nuclei?

A15: Yes, research suggests that demoxepam competes with L-tryptophan for binding to hepatic nuclei in vitro. This competition may influence tryptophan-induced hepatic nuclear RNA efflux and protein synthesis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。